LogP Comparison: Alkynyl Chain Length Drives Lipophilicity
The target compound shows a calculated LogP of 1.60, whereas the structurally closest comparator 3-[(4-hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid has a LogP of approximately 0.95 (estimated via ACD/Labs from the same database) . The higher lipophilicity of the target is attributed to the longer, all‑carbon alkynyl chain lacking a terminal hydroxyl group. This property influences passive membrane permeability and organic‑solvent extraction efficiency during synthesis.
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.60 |
| Comparator Or Baseline | 3-[(4-Hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid: LogP ≈ 0.95 |
| Quantified Difference | ΔLogP ≈ +0.65 (target more lipophilic) |
| Conditions | ACD/Labs LogP estimation; source Chemsrc database records |
Why This Matters
A 0.65‑unit increase in LogP corresponds to roughly a 4.5‑fold higher partition into octanol, which directly impacts extraction yields, chromatographic retention, and early‑stage ADME profiling in medicinal chemistry campaigns.
